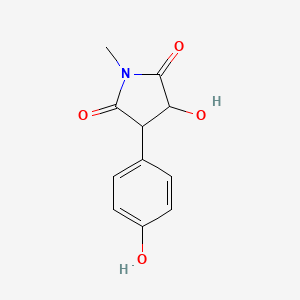

3-Hydroxy-4-(4-hydroxyphenyl)-1-methylpyrrolidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Hydroxy-4-(4-hydroxyphenyl)-1-methylpyrrolidine-2,5-dione is a complex organic compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-(4-hydroxyphenyl)-1-methylpyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with a suitable amine, followed by cyclization and oxidation steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-(4-hydroxyphenyl)-1-methylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

3-Hydroxy-4-(4-hydroxyphenyl)-1-methylpyrrolidine-2,5-dione has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.

Medicine: It has potential therapeutic applications due to its bioactive properties, including antioxidant and anti-inflammatory effects.

Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Hydroxy-4-(4-hydroxyphenyl)-1-methylpyrrolidine-2,5-dione exerts its effects involves interactions with specific molecular targets. The hydroxy and hydroxyphenyl groups enable the compound to participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activities and pathways.

Comparison with Similar Compounds

Similar Compounds

3-Hydroxy-4-pyranones: These compounds share a similar hydroxy group arrangement and exhibit comparable biological activities.

Kojic Acid: A natural product with a 3-hydroxy-4-pyranone scaffold, known for its skin-whitening and antioxidant properties.

Maltol: Another 3-hydroxy-4-pyranone derivative with applications in food and pharmaceuticals.

Uniqueness

3-Hydroxy-4-(4-hydroxyphenyl)-1-methylpyrrolidine-2,5-dione stands out due to its unique pyrrolidine ring structure, which imparts distinct chemical and biological properties. This structural difference allows for specific interactions and applications not observed in similar compounds.

Biological Activity

3-Hydroxy-4-(4-hydroxyphenyl)-1-methylpyrrolidine-2,5-dione, commonly referred to as HHMP, is a compound of considerable interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

HHMP possesses a pyrrolidine ring with two hydroxyl groups and a methyl group attached to the nitrogen atom. Its molecular formula is C11H11NO4 with a molecular weight of 221.209 g/mol. The presence of hydroxyl groups enhances its solubility and reactivity, allowing for significant interactions with biological systems .

Synthesis

The synthesis of HHMP typically involves nucleophilic acyl substitution reactions. These reactions can be facilitated by the presence of 1,4-dicarboxylic acids or their derivatives, which react with amines to form the desired pyrrolidine derivative. The reaction mechanism generally includes the formation of an intermediate that undergoes cyclization.

Anti-inflammatory Properties

Research has demonstrated that HHMP exhibits notable anti-inflammatory activity. A study conducted on lipopolysaccharide (LPS)-stimulated RAW 264.7 cells showed that HHMP significantly inhibited the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in a dose-dependent manner. Specifically, HHMP reduced NO production by up to 81.91% and PGE2 production by up to 99.38% compared to LPS-treated controls .

Mechanism of Action:

- HHMP inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in inflammatory responses.

- It also blocks the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which is crucial for the transcription of pro-inflammatory mediators .

Antioxidant Activity

The compound's antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. The presence of hydroxyl groups enhances its electron-donating capacity, making it effective in neutralizing reactive oxygen species (ROS).

Comparative Biological Activity

The following table summarizes the biological activities of HHMP compared to structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Dual hydroxyl groups on aromatic ring | Anti-inflammatory, antioxidant |

| 3-Hydroxy-4-methoxyphenyl-pyrrolidin-2,5-dione | Methoxy group instead of hydroxyls | Antioxidant properties |

| 1-Methylpyrrolidine-2,5-dione | Lacks hydroxyl substituents | Limited biological activity |

| 1-Benzylpyrrole-2,5-dione | Benzyl group instead of hydroxyls | Anticancer properties |

| 1-(2-Ethoxyphenyl)-2-hydroxy-2-phenylethanone | Different functional groups | Antimicrobial activity |

Case Studies

Several case studies have highlighted the potential therapeutic applications of HHMP:

- In Vivo Studies : In zebrafish larvae models, HHMP demonstrated significant inhibition of LPS-induced inflammatory responses, further validating its anti-inflammatory effects observed in vitro .

- Antimicrobial Activity : Preliminary studies indicated that some derivatives of similar pyrrolidine compounds exhibit promising antifungal activities against various pathogens, suggesting potential applications in treating infections .

Properties

CAS No. |

61837-69-2 |

|---|---|

Molecular Formula |

C11H11NO4 |

Molecular Weight |

221.21 g/mol |

IUPAC Name |

3-hydroxy-4-(4-hydroxyphenyl)-1-methylpyrrolidine-2,5-dione |

InChI |

InChI=1S/C11H11NO4/c1-12-10(15)8(9(14)11(12)16)6-2-4-7(13)5-3-6/h2-5,8-9,13-14H,1H3 |

InChI Key |

URRGUVWIMIPKPY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C(C(C1=O)O)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.